molecular formula C11H14O B12121919 (1-P-Tolyl-cyclopropyl)-methanol

(1-P-Tolyl-cyclopropyl)-methanol

Katalognummer: B12121919
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: LKSHAZCGBYIWBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-P-Tolyl-cyclopropyl)-methanol is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a para-tolyl group attached to the cyclopropyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-P-Tolyl-cyclopropyl)-methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the methanol group. One common method involves the reaction of para-tolylmagnesium bromide with cyclopropylcarbinol under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1-P-Tolyl-cyclopropyl)-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

    Substitution: The para-tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of para-tolylcyclopropylcarboxylic acid.

    Reduction: Formation of para-tolylcyclopropylmethane.

    Substitution: Formation of brominated or nitrated derivatives of the para-tolyl group.

Wissenschaftliche Forschungsanwendungen

(1-P-Tolyl-cyclopropyl)-methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1-P-Tolyl-cyclopropyl)-methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its oxidation products may interact with enzymes or receptors, leading to specific biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1-P-Tolyl-cyclopropyl)-methylamine: Similar structure but with an amine group instead of a methanol group.

    (1-P-Tolyl-cyclopropyl)-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.

Uniqueness

(1-P-Tolyl-cyclopropyl)-methanol is unique due to its specific combination of a cyclopropyl ring, para-tolyl group, and methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H14O

Molekulargewicht

162.23 g/mol

IUPAC-Name

[1-(4-methylphenyl)cyclopropyl]methanol

InChI

InChI=1S/C11H14O/c1-9-2-4-10(5-3-9)11(8-12)6-7-11/h2-5,12H,6-8H2,1H3

InChI-Schlüssel

LKSHAZCGBYIWBR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2(CC2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.